Ethyl chloroformate

Overview

Description

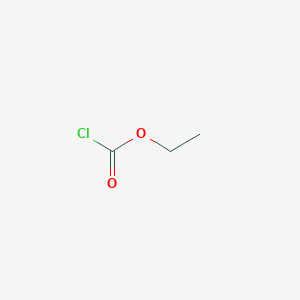

Chemical Structure and Properties Ethyl chloroformate (C₃H₅ClO₂) is an organochlorine compound characterized by a chloroformate ester group (–OCOCl) attached to an ethyl chain. It is a colorless to pale yellow liquid with a pungent odor, a density of 1.14 g/cm³, a boiling point of 95°C, and solubility in organic solvents like acetone and toluene . It hydrolyzes in water to yield hydrochloric acid, ethanol, and carbon dioxide, and reacts vigorously with amines, alcohols, and oxidizing agents .

Applications

this compound is widely used:

- Analytical Chemistry: Derivatization of metabolites (e.g., amino acids, amines) for GC-MS analysis .

- Pharmaceuticals: Synthesis of carbamates, β-lactam antibiotics, and enzyme inhibitors .

- Industrial Chemistry: Production of PVC stabilizers, ore flotation agents, and ketones via nickel-catalyzed multi-component reactions .

Safety Considerations

Highly toxic and corrosive, this compound poses inhalation hazards and reacts exothermically with water, necessitating careful handling .

Preparation Methods

Ethyl chloroformate can be synthesized through the reaction of ethanol with phosgene. The reaction is typically carried out under controlled conditions to ensure safety and efficiency . The general reaction is as follows:

C2H5OH+COCl2→ClCO2C2H5+HCl

In industrial settings, the production of this compound involves the chlorination of ethanol in the presence of phosgene. This process requires careful handling due to the toxic and corrosive nature of the reagents and products .

Chemical Reactions Analysis

Ethyl chloroformate undergoes various chemical reactions, including:

-

Hydrolysis: : In the presence of water, this compound decomposes to form ethanol, hydrogen chloride, and carbon dioxide .

ClCO2C2H5+H2O→C2H5OH+HCl+CO2

-

Reaction with Amines: : this compound reacts with amines to form carbamates .

ClCO2C2H5+H2NR→ClCO2NHR+HCl

-

Reaction with Alcohols: : It reacts with alcohols to form carbonate esters .

ClCO2C2H5+HOR→ClCO2OR+HCl

-

Reaction with Carboxylic Acids: : this compound reacts with carboxylic acids to form mixed anhydrides .

ClCO2C2H5+HO2CR→ClCO2OCR+HCl

Scientific Research Applications

Synthesis and Derivatization

1.1 Nitrile Synthesis

Ethyl chloroformate is employed in the conversion of carboxylic acids to nitriles when reacted with ammonia and cyanuric chloride. This reaction is significant in synthesizing nitriles, which are valuable intermediates in organic synthesis .

1.2 Derivatization Reagent

ECF serves as a derivatization agent, particularly in gas chromatography-mass spectrometry (GC-MS) applications. It has been utilized for the derivatization of various compounds, enhancing their volatility and detectability. For instance, ECF has been optimized for the analysis of bisphenol A (BPA) in food samples, demonstrating high recovery rates and precision .

Analytical Chemistry

2.1 Gas Chromatography Applications

ECF is instrumental in developing analytical methods for detecting metabolites in biological samples. A notable study demonstrated its use in urine sample treatment, achieving quantification limits as low as 150-300 pg on column for several metabolites . Additionally, ECF has been applied to analyze amino acids using two-dimensional gas chromatography, showing effective chiral separation .

2.2 Environmental Analysis

this compound has been used to derive compounds for environmental monitoring. Its application in solid-phase microextraction (SPME) allows for the sensitive determination of contaminants in water samples . The derivatization process enhances the detection capabilities of GC-MS methods, making it suitable for analyzing trace levels of pollutants.

Pharmaceutical Applications

3.1 Chiral Drug Analysis

In pharmaceutical research, ECF is utilized to investigate stereochemical conversions of chiral non-steroidal anti-inflammatory drugs (NSAIDs). A study highlighted its role in assessing potential stereochemical impurities during the derivatization process . This application is critical for ensuring the efficacy and safety of chiral drugs.

3.2 Synthesis of Pharmaceutical Intermediates

ECF is also involved in synthesizing various pharmaceutical intermediates, facilitating the development of new therapeutic agents. Its ability to form stable derivatives aids in the characterization and analysis of complex molecules.

Materials Science

4.1 Nanolithography

In materials science, this compound is used to create nanometer-scale templates via dip-pen nanolithography. This technique enables the precise deposition of materials at the nanoscale, which is essential for developing advanced materials with tailored properties .

Data Tables

The following table summarizes key applications of this compound:

Case Studies

Case Study 1: Analysis of Bisphenol A

A study employed this compound for the rapid determination of BPA in milk and water samples using SPME followed by GC-MS analysis. The method demonstrated high recovery rates (70-120%) and low relative standard deviations (RSD < 10%), indicating its reliability for environmental monitoring .

Case Study 2: Chiral Separation of Amino Acids

In another research effort, ECF was utilized to achieve enantiomeric separation of amino acids using comprehensive two-dimensional gas chromatography. This application underscores ECF's importance in pharmaceutical analysis, particularly concerning drug safety and efficacy .

Mechanism of Action

The mechanism of action of ethyl chloroformate involves its reactivity with nucleophiles such as amines, alcohols, and carboxylic acids. The compound acts as an electrophile, facilitating the formation of carbamates, carbonate esters, and mixed anhydrides through nucleophilic substitution reactions . The molecular targets and pathways involved include the formation of intermediate complexes that lead to the desired products.

Comparison with Similar Compounds

Comparison with Analogous Chloroformates

Reactivity in Solvolysis Reactions

Solvolysis kinetics, analyzed via Grunwald-Winstein equations, reveal mechanistic differences among chloroformates:

- Key Insight : this compound exhibits intermediate reactivity between methyl (more reactive) and bulky aryl/tert-alkyl derivatives. Sulfur substitution (e.g., chlorothioformates) slows solvolysis due to weaker nucleofugality of –SCCl compared to –OCOCl .

Toxicity and Handling

- Ethyl vs. Mthis compound : Both are highly toxic, but ethyl’s higher boiling point (95°C vs. 71°C for methyl) reduces volatility-related inhalation risks .

- Chlorothioformates : Lower acute toxicity but greater environmental persistence due to sulfur’s reduced hydrolytic lability .

- Industrial Preference : Despite toxicity, this compound remains favored over isopropyl and tert-butyl derivatives for cost-effectiveness and balanced reactivity .

Industrial and Market Trends

- Production: this compound is synthesized from phosgene and ethanol, with key manufacturers in Asia, Europe, and North America .

- Demand Drivers : Pharmaceutical applications (e.g., carbamate drugs) and analytical chemistry sustain market growth, though phenyl and propargyl derivatives gain niche traction in specialty polymers and biologics .

Biological Activity

Ethyl chloroformate (ECF) is an organic compound with the formula CHClO. It is primarily used as a reagent in organic synthesis and has garnered attention for its biological activity, particularly in the context of medicinal chemistry. This article explores the biological activity of ECF, focusing on its synthesis applications, antimicrobial properties, cytotoxic effects, and relevant case studies.

Synthesis and Applications

ECF is utilized in the synthesis of various compounds, including β-keto esters and pyrazolones, which have significant biological implications. The reaction of ketones with ECF in the presence of a base leads to the formation of β-keto esters, which can be further converted into pyrazolones. These derivatives have been subjected to cytotoxicity studies against cancer cell lines such as ACHN (human renal cell carcinoma), Panc-1 (human pancreatic adenocarcinoma), and HCT-116 (human colon cancer) .

Table 1: Summary of Biological Activities Associated with ECF Derivatives

Antimicrobial Activity

Research indicates that ECF-derived compounds exhibit promising antimicrobial properties. A study synthesized various β-keto esters from ketones using ECF, which were tested against several bacterial and fungal strains. The results showed significant activity against both Gram-positive and Gram-negative bacteria .

Additionally, acyl thiourea derivatives synthesized via ECF demonstrated enhanced antifungal properties compared to their parent compounds. For example, compounds derived from 3-methyl-1,2,4-triazolyl chitosan showed effective inhibition against various fungi at concentrations ranging from 250 μg/mL to 1000 μg/mL .

Cytotoxic Effects

The cytotoxic potential of ECF derivatives has been explored extensively. The synthesized pyrazolones were evaluated for their cytotoxicity against several cancer cell lines. Notably, some compounds exhibited IC values in the low micromolar range, indicating strong potential for development as anticancer agents .

Case Study: Pulmonary Edema Incident

A notable case involved a worker who experienced delayed onset pulmonary edema following accidental exposure to ECF. This incident highlighted the compound's potential respiratory hazards when inhaled or absorbed through the skin, emphasizing the need for safety measures when handling ECF in laboratory settings .

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of ethyl chloroformate (ECF) that influence its handling and reactivity in laboratory settings?

this compound (C₃H₅ClO₂) is a colorless to light yellow liquid with a pungent odor, a density of 1.14 g/cm³ at 20°C, and a boiling point of 95°C. Its solubility in organic solvents (e.g., acetone, chloroform, toluene) facilitates its use in reactions requiring non-polar media. Key reactivity includes hydrolysis to HCl, ethanol, and CO₂; reactions with amines to form carbamates; and esterification with alcohols to yield carbonates . These properties necessitate anhydrous conditions and inert atmospheres for stability during synthesis.

Q. What safety protocols are essential when handling this compound in academic research?

ECF is highly corrosive, flammable (flash point: 66°F), and toxic via inhalation or dermal absorption. Critical protocols include:

- Use of fume hoods, gloves, and eye protection to prevent exposure.

- Avoidance of confined spaces to prevent explosive vapor accumulation.

- Immediate neutralization of spills with inert absorbents (e.g., sand) and disposal as hazardous waste via EPA/DEP guidelines.

- Training per OSHA 1910.120(q) for spill management and emergency response .

Intermediate Questions

Q. How is this compound employed in derivatizing amino acids for chromatographic analysis?

ECF rapidly converts amino acids into N(O,S)-ethoxycarbonyl ethyl esters, enabling gas chromatography-mass spectrometry (GC-MS) analysis. A typical protocol involves:

- Mixing hydrolysate samples with ethanol and pyridine.

- Adding ECF (5 μL) to the mixture, followed by gentle agitation until CO₂ evolution ceases.

- Extracting derivatives with chloroform for GC-MS injection. This method reduces derivatization time to <20 minutes, compared to traditional 4–24-hour methods, and achieves detection limits suitable for trace analysis in biological and art conservation samples .

Q. What methodological considerations are critical when optimizing ECF-based derivatization for complex matrices?

Key factors include:

- pH Adjustment : Hydrolysates are adjusted to pH 8–9 with 25 mM HCl to maximize derivatization efficiency.

- Solvent Selection : Ethanol-pyridine mixtures enhance reaction kinetics by stabilizing intermediates.

- Interference Mitigation : Co-derivatization of fatty acids (e.g., palmitic acid) may occur in lipid-rich samples, necessitating column selectivity (e.g., HP-INNOWAX) to resolve amino acid derivatives .

Advanced Questions

Q. What reaction mechanisms govern this compound solvolysis, and how do substituents influence kinetic pathways?

Solvolysis of ECF proceeds via two pathways:

- Addition-Elimination : Dominant in low-ionizing solvents (e.g., aqueous ethanol), involving nucleophilic attack by water/alcohols followed by HCl elimination.

- Ionization : Favored in high-ionizing, low-nucleophilicity solvents (e.g., trifluoroethanol-water), forming acylium ions. Terminal chloro substituents (e.g., 2-chloroethyl) increase solvolysis rates by 10–100× due to enhanced electrophilicity, as quantified by Grunwald-Winstein equation analyses .

Q. How does this compound function as a CO surrogate in nickel-catalyzed multicomponent reactions?

In nickel-catalyzed reductive carbonylations, ECF acts as a safe CO source by undergoing oxidative addition with Ni(0) to release CO and ethyl chloride. This enables aryl-alkyl ketone synthesis via sequential coupling of aryl halides, alkyl halides, and ECF. DFT studies reveal that the reaction proceeds through three oxidative additions (aryl halide → ECF → alkyl halide), with rate-determining CO insertion into the Ni–C bond .

Q. How can researchers resolve contradictions in amino acid compositional data derived from ECF-based GC-MS analysis?

Discrepancies often arise from:

- Matrix Effects : Pigments or aging byproducts in art conservation samples may degrade amino acids or form adducts.

- Hydroxyproline Interference : Plant gums (e.g., gum arabic) contain hydroxyproline, complicating collagen identification. Mitigation strategies include cross-validation with HPLC, ion chromatography, and multivariate analysis of relative amino acid ratios .

Q. Methodological Best Practices

- GC-MS Parameters : Use a CNW CD-ACIDWAX column (30 m × 0.25 mm, 0.25 µm) with He carrier gas (1.2 mL/min) and a temperature gradient (50°C → 80°C at 10°C/min) for optimal resolution .

- Reaction Optimization : For Ni-catalyzed reactions, maintain CO pressure equivalents via stoichiometric ECF dosing (1.2 eq) to prevent side reactions .

Properties

IUPAC Name |

ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFGWPKJUGCATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2, Array | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027186 | |

| Record name | Ethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl chloroformate appears as a colorless liquid with a pungent odor. Flash point 66 °F. Very toxic by inhalation. Corrosive to metals and tissue. Vapors are heavier than air. Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation., Liquid, Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonochloridic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

201 °F at 760 mmHg (USCG, 1999), 95 °C @ 760 MM HG, 95 °C | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

61 °F (USCG, 1999), 16 °C, 61 °F (16 °C) (CLOSED CUP), 16 °C c.c. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

PRACTICALLY INSOL & GRADUALLY DECOMP IN WATER, MISCIBLE WITH ALC, BENZENE, CHLOROFORM, ETHER, Solubility in water: reaction | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.135 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1403 @ 20 °C/4 °C, Relative density (water = 1): 1.1 | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.7 (AIR= 1), Relative vapor density (air = 1): 3.7 | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

22.4 [mmHg], 22.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.5 | |

| Record name | Ethyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

541-41-3 | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyl-chloroformate-results-aegl-results | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09601EZP9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-114 °F (USCG, 1999), -80.6 °C | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3393 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.